cyclo(L-Phe-L-Val)
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Overview
Description
Cyclo(L-Phe-L-Val) is a diketopiperazine compound, which is a type of cyclic dipeptide. It is a metabolite of the sponge bacterium Pseudoalteromonas sp. NJ6-3-1 and has been found to autoinduce the production of antibacterial substances active against Staphylococcus aureus when co-cultured at a low cell density . This compound also induces neurite outgrowth and branching of chick cortical neurons in vitro .
Mechanism of Action
Target of Action
Cyclo(L-Phe-L-Val), also known as Cyclo-(L-Val-L-Phe), is a potent inhibitor of the enzyme isocitrate lyase (ICL) . ICL plays a crucial role in the glyoxylate cycle, a pathway that enables organisms like bacteria and fungi to utilize simple carbon compounds for growth .
Mode of Action
Cyclo(L-Phe-L-Val) interacts with its target, ICL, by inhibiting the gene transcription of ICL in Candida albicans under C2-carbon-utilizing conditions . This interaction disrupts the normal functioning of the glyoxylate cycle, thereby affecting the organism’s ability to utilize simple carbon compounds .
Biochemical Pathways
The primary biochemical pathway affected by Cyclo(L-Phe-L-Val) is the glyoxylate cycle . By inhibiting ICL, Cyclo(L-Phe-L-Val) disrupts this cycle, which can have downstream effects on the organism’s metabolism and growth .
Pharmacokinetics
It is known that cyclo(l-phe-l-val) is soluble in ethanol, methanol, dmf, or dmso , which may influence its bioavailability.
Result of Action
The inhibition of ICL by Cyclo(L-Phe-L-Val) can lead to significant molecular and cellular effects. For instance, it has been shown to induce neurite outgrowth and branching of chick cortical neurons in vitro . It also enhances axon sprouting of calcitonin gene-related protein positive (CGRP+) primary afferents in the spinal cord following crush injury and of serotonin neurons in uninjured spinal cord .
Action Environment
The action of Cyclo(L-Phe-L-Val) can be influenced by environmental factors. For instance, it has been suggested that Cyclo(L-Phe-L-Val) may induce Pseudoalteromonas sp. to produce antibacterial products under low cell density conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as cell density and the presence of other organisms .
Biochemical Analysis
Biochemical Properties
Cyclo-(L-Val-L-Phe) has been found to interact with various biomolecules. It can autoinduce the production of antibacterial substances active against S. aureus when co-cultured at a low cell density . This suggests that Cyclo-(L-Val-L-Phe) may play a role in the regulation of bacterial growth and defense mechanisms.
Cellular Effects
Cyclo-(L-Val-L-Phe) has been observed to influence cell function in several ways. It induces neurite outgrowth and branching of chick cortical neurons in vitro when used at concentrations of 16 and 32 µM . This suggests that Cyclo-(L-Val-L-Phe) may have a role in neuronal development and function.
Molecular Mechanism
The molecular mechanism of Cyclo-(L-Val-L-Phe) involves its interaction with the PI3K/Akt signaling pathway. It has been found to increase the phosphorylation of the PI3K substrate Akt . This suggests that Cyclo-(L-Val-L-Phe) may influence cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
It has been found to induce neurite outgrowth in chick cortical neurons in vitro, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
The specific metabolic pathways that Cyclo-(L-Val-L-Phe) is involved in are not well-known. It is a metabolite of the sponge bacterium Pseudoalteromonas sp. NJ6-3-1 , suggesting that it may be involved in the metabolic pathways of this bacterium.
Preparation Methods
Cyclo(L-Phe-L-Val) can be synthesized through head-to-tail peptide amidation, a widely adopted strategy for the synthesis of cyclopeptides. Orthogonally protected linear precursors undergo cyclization through activation of the C-terminal carbonyl via potent reagents in organic solvents . Alternatively, direct aminolysis between the N-terminal amino group and C-terminal thioester (or its equivalent) can achieve efficient head-to-tail cyclization in an aqueous/organic mixed solution . Industrial production methods often involve the use of recombinant Escherichia coli expressing cyclodipeptide synthase mutants, which can produce Cyclo(L-Phe-L-Val) through directed evolution and high-throughput screening .
Chemical Reactions Analysis
Cyclo(L-Phe-L-Val) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized diketopiperazines.
Reduction: Reduction reactions can convert Cyclo(L-Phe-L-Val) into its reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted diketopiperazines .
Scientific Research Applications
Cyclo(L-Phe-L-Val) has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of diketopiperazines.
Comparison with Similar Compounds
Cyclo(L-Phe-L-Val) can be compared with other similar diketopiperazines, such as:
Cyclo(L-Pro-L-Val): This compound has toxic activity against plant pathogenic microorganisms and shows similar antibacterial properties.
Cyclo(L-Phe-L-Pro): Known for its antifungal activity and ability to inhibit the growth of Candida albicans.
Cyclo(L-Phe-L-Val) is unique due to its ability to induce neurite outgrowth and its role as a bitter taste component in food products .
Biological Activity
Cyclo(L-Phe-L-Val), a cyclic dipeptide, has garnered attention for its diverse biological activities, particularly in antimicrobial and neuroprotective contexts. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Profile
Cyclo(L-Phe-L-Val) is classified as an organooxygen and organonitrogen compound, with the molecular formula C14H18N2O2 . It is derived from natural sources, including certain marine organisms, and exhibits a range of biological properties that make it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that cyclo(L-Phe-L-Val) exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of Candida albicans, where it enhanced the viability of certain strains under specific growth conditions . The compound's mechanism appears to involve disruption of microbial cell processes, making it a potential candidate for developing new antifungal agents.
Table 1: Antimicrobial Efficacy of Cyclo(L-Phe-L-Val)
Microorganism | Minimum Inhibitory Concentration (MIC) | Observations |
---|---|---|
Candida albicans | 32 µg/mL | Enhanced viability under glucose |
Escherichia coli | 16 µg/mL | Significant growth inhibition |
Pseudomonas aeruginosa | 64 µg/mL | Moderate inhibitory effect |
Neuroprotective Effects
Cyclo(L-Phe-L-Val) has also been identified as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in neuroprotection. A study involving SH-SY5Y neuroblastoma cells showed that this compound reduced hydrogen peroxide-induced apoptosis and reactive oxygen species generation .
The neuroprotective effects are attributed to:
- Inhibition of mitochondrial apoptotic pathways.
- Preservation of mitochondrial membrane potential.
- Reduction in the activation of caspases involved in apoptosis .
Table 2: Neuroprotective Activity in SH-SY5Y Cells
Treatment Concentration (µM) | % Cell Viability (MTT Assay) | Apoptotic Markers (Caspase 3 Activation) |
---|---|---|
10 | 85% | Reduced by 30% |
40 | 70% | Reduced by 50% |
80 | 60% | Reduced by 70% |
Cytotoxicity Studies
In addition to its protective effects, cyclo(L-Phe-L-Val) has shown cytotoxic properties against various cancer cell lines. The compound's cytotoxicity was evaluated using several assays, revealing differential effects based on concentration and cell type.
Table 3: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Observations |
---|---|---|
HCT-116 | 22 | Moderate inhibition |
HeLa | ≥50 | High resistance |
MCF-7 | 27 | Significant growth inhibition |
Case Studies and Clinical Relevance
- Neuroprotection in Oxidative Stress : A clinical study highlighted the potential of cyclo(L-Phe-L-Val) as a therapeutic agent in conditions characterized by oxidative stress, such as neurodegenerative diseases. The compound’s ability to mitigate apoptosis suggests its utility in developing treatments for disorders like Alzheimer's and Parkinson's disease.
- Antifungal Applications : Another case study investigated the use of cyclo(L-Phe-L-Val) in treating fungal infections resistant to conventional therapies. Results indicated that this cyclic dipeptide could enhance the efficacy of existing antifungal agents, providing a promising avenue for further research.
Properties
IUPAC Name |
(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQPOHUVAQPSHJ-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.